molecular formula C7H5Br2FMg B14892119 3-Bromo-5-fluorobenZylmagnesium bromide

3-Bromo-5-fluorobenZylmagnesium bromide

Cat. No.: B14892119
M. Wt: 292.23 g/mol
InChI Key: QDVCKJAJDGODCR-UHFFFAOYSA-M
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Description

3-Bromo-5-fluorobenzylmagnesium bromide, 0.25 M in tetrahydrofuran (THF), is a Grignard reagent. Grignard reagents are organomagnesium compounds used extensively in organic synthesis for forming carbon-carbon bonds. This particular compound is characterized by the presence of bromine and fluorine atoms on the benzyl group, making it a versatile reagent in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Bromo-5-fluorobenzylmagnesium bromide is typically synthesized through the reaction of 3-bromo-5-fluorobenzyl bromide with magnesium metal in the presence of THF as a solvent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen.

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors equipped with systems to maintain an inert atmosphere and control the temperature. The reaction mixture is often stirred vigorously to ensure complete reaction of the magnesium with the bromide compound.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-fluorobenzylmagnesium bromide undergoes several types of reactions, including:

    Nucleophilic Addition: It reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.

    Substitution Reactions: It can participate in substitution reactions where the bromine or fluorine atoms are replaced by other groups.

    Coupling Reactions: It can be used in coupling reactions to form new carbon-carbon bonds.

Common Reagents and Conditions

    Carbonyl Compounds: Aldehydes, ketones, and esters are common reagents.

    Solvents: THF is the preferred solvent due to its ability to stabilize the Grignard reagent.

    Catalysts: Sometimes, catalysts like copper(I) salts are used to facilitate certain reactions.

Major Products

    Alcohols: When reacted with carbonyl compounds, the major products are alcohols.

    Substituted Benzyl Compounds: Substitution reactions yield various substituted benzyl compounds depending on the reagents used.

Scientific Research Applications

3-Bromo-5-fluorobenzylmagnesium bromide has a wide range of applications in scientific research:

    Organic Synthesis: It is used to synthesize complex organic molecules, including pharmaceuticals and agrochemicals.

    Material Science: It is used in the preparation of materials with specific properties, such as polymers and nanomaterials.

    Medicinal Chemistry: It is employed in the synthesis of potential drug candidates by forming key intermediates.

    Biological Studies: It is used to modify biomolecules for studying their functions and interactions.

Mechanism of Action

The mechanism of action of 3-bromo-5-fluorobenzylmagnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups. This results in the formation of new carbon-carbon bonds. The presence of bromine and fluorine atoms can influence the reactivity and selectivity of the reagent, making it suitable for specific synthetic applications.

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluorophenylmagnesium bromide
  • 3-Chlorophenylmagnesium bromide
  • 4-Fluorobenzylmagnesium chloride
  • Phenylmagnesium bromide

Uniqueness

3-Bromo-5-fluorobenzylmagnesium bromide is unique due to the presence of both bromine and fluorine atoms on the benzyl group. This dual substitution can enhance the reactivity and selectivity of the reagent in certain reactions, making it a valuable tool in organic synthesis.

Properties

Molecular Formula

C7H5Br2FMg

Molecular Weight

292.23 g/mol

IUPAC Name

magnesium;1-bromo-3-fluoro-5-methanidylbenzene;bromide

InChI

InChI=1S/C7H5BrF.BrH.Mg/c1-5-2-6(8)4-7(9)3-5;;/h2-4H,1H2;1H;/q-1;;+2/p-1

InChI Key

QDVCKJAJDGODCR-UHFFFAOYSA-M

Canonical SMILES

[CH2-]C1=CC(=CC(=C1)Br)F.[Mg+2].[Br-]

Origin of Product

United States

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